molecular formula C4H5N3O3 B6171603 5-methoxy-3-nitro-1H-pyrazole CAS No. 2384199-33-9

5-methoxy-3-nitro-1H-pyrazole

Cat. No.: B6171603
CAS No.: 2384199-33-9
M. Wt: 143.1
InChI Key:
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Description

5-Methoxy-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-nitro-1H-pyrazole typically involves the nitration of 5-methoxy-1H-pyrazole. This can be achieved through the reaction of 5-methoxy-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced nitration techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed:

    Oxidation: this compound can form 5-formyl-3-nitro-1H-pyrazole or 5-carboxy-3-nitro-1H-pyrazole.

    Reduction: 5-Methoxy-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

    3-Nitro-1H-pyrazole: Lacks the methoxy group, which may result in different reactivity and biological activity.

    5-Methoxy-1H-pyrazole:

    5-Methoxy-3-amino-1H-pyrazole: The amino group can lead to different reactivity and biological interactions compared to the nitro group.

Uniqueness: 5-Methoxy-3-nitro-1H-pyrazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2384199-33-9

Molecular Formula

C4H5N3O3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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